molecular formula C16H15ClN2O4 B2773219 16-chloro-4,6-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13(18),14,16-tetraene-3,5-dione CAS No. 338954-18-0

16-chloro-4,6-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13(18),14,16-tetraene-3,5-dione

Cat. No.: B2773219
CAS No.: 338954-18-0
M. Wt: 334.76
InChI Key: KVZJLVOIDJMGOM-UHFFFAOYSA-N
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Description

11-chloro-2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4’,3’:4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione is a complex heterocyclic compound It features a unique structure that combines elements of chromene, pyrano, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-chloro-2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4’,3’:4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromene ring, followed by the construction of the pyrano and pyrimidine rings through cyclization reactions. Specific reagents and catalysts, such as Lewis acids or bases, are often employed to facilitate these transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

11-chloro-2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4’,3’:4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

11-chloro-2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4’,3’:4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 11-chloro-2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4’,3’:4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Chromene Derivatives: Compounds with similar chromene structures.

    Pyrano Derivatives: Compounds featuring pyrano rings.

    Pyrimidine Derivatives: Compounds with pyrimidine rings.

Uniqueness

What sets 11-chloro-2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4’,3’:4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione apart is its combination of these three ring systems, which imparts unique chemical and biological properties

Properties

IUPAC Name

16-chloro-4,6-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13(18),14,16-tetraene-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-18-14(20)13-12-8(7-23-15(13)19(2)16(18)21)6-22-11-4-3-9(17)5-10(11)12/h3-5,8,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZJLVOIDJMGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3C(COC4=C3C=C(C=C4)Cl)CO2)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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